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molecular formula C11H20N2O B8607485 2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

2-Butyl-1,3-diaza-spiro[4.4]nonan-4-one

Cat. No. B8607485
M. Wt: 196.29 g/mol
InChI Key: CZSZQIRYTFUSKQ-UHFFFAOYSA-N
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Patent
US06037474

Procedure details

Ammonia solution (20%; 20 g, 0.30 mol.) is added to a solution of 126 g of 1-aminocyclopentanecarboxamide (>98%, 0.98 mol.) in 150 g of water. 86 g of valeraldehyde (0.99 mol.) are then added at 15° C., during which the temperature rises to 32° C. The reaction mixture is heated to 70° C. and stirred for 7 hours at that temperature. 350 ml of MIBK are added to the emulsion, and the mixture is cooled, with stirring, and the organic phase is separated off. The extract is extensively concentrated by evaporation (200 g), and 200 g of n-hexane are added, and the crystals are filtered off. After drying there remain 125 g of 2-butyl-1,3-diaza-spiro [4.4]nonan4-one (HPLC: 98.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.[NH2:2][C:3]1([C:8]([NH2:10])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH:11](=O)[CH2:12][CH2:13][CH2:14][CH3:15].CC(CC(C)=O)C>O>[CH2:12]([CH:11]1[NH:10][C:8](=[O:9])[C:3]2([CH2:7][CH2:6][CH2:5][CH2:4]2)[NH:2]1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N
Name
Quantity
126 g
Type
reactant
Smiles
NC1(CCCC1)C(=O)N
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
86 g
Type
reactant
Smiles
C(CCCC)=O
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
CC(C)CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 7 hours at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 32° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
The extract is extensively concentrated by evaporation (200 g), and 200 g of n-hexane
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying there remain 125 g of 2-butyl-1,3-diaza-spiro [4.4]nonan4-one (HPLC: 98.6%)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
C(CCC)C1NC2(C(N1)=O)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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